Bavachin

Vue d'ensemble

Description

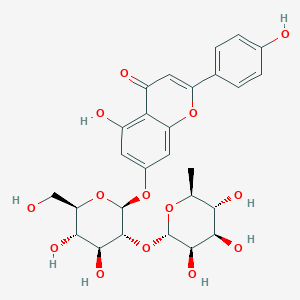

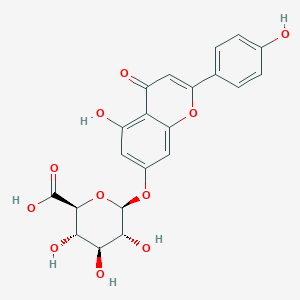

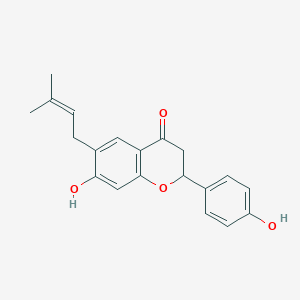

Bavachin is a natural product found in Lespedeza floribunda, Lespedeza cyrtobotrya, and other organisms1. It is a flavonoid isolated from the seeds and fruits of Psoralea corylifolia L2.

Synthesis Analysis

Bavachin has been found to have multiple pharmacological activities including platelet aggregation, α-glucosidase activities, and antibacterial potential3. It has been shown to inhibit the expression of fatty acid synthesis-related genes and the number and size of lipid droplets2.

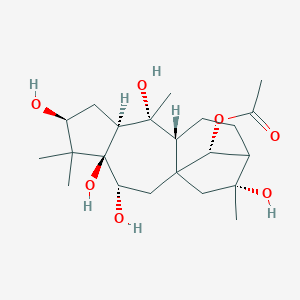

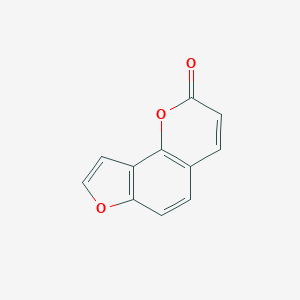

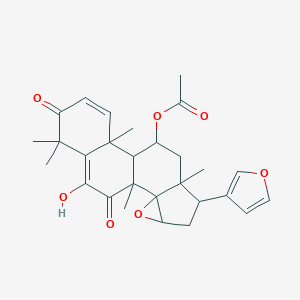

Molecular Structure Analysis

The molecular formula of Bavachin is C20H20O41. The 3D structures of Bavachin were drawn by ChemBioDraw Ultra 20.0 and then subjected to energy optimization by the MM2 force4.

Chemical Reactions Analysis

Bavachin has been shown to significantly suppress PA/OA or high glucose/high insulin-induced increases in the expression of fatty acid synthesis-related genes2. It also reduced the level of intracellular calcium and the expression of calcification-related proteins OPG, OPN, Runx2, and BMP2, thus inhibiting cell apoptosis3.

Physical And Chemical Properties Analysis

The molecular weight of Bavachin is 324.4 g/mol1. More detailed physical and chemical properties of Bavachin can be found in the Safety Data Sheet5.

Applications De Recherche Scientifique

Cardiovascular Disease Therapy

- Scientific Field : Pharmacology

- Application Summary : Bavachin has been found to protect Human Aortic Smooth Muscle Cells (HASMCs) against β-Glycerophosphate-Mediated Vascular Calcification and Apoptosis .

- Methods of Application : In the experiment, β-glycerophosphate (β-GP) was used to stimulate HASMCs. The calcium level was increased and the expression of the calcification-related proteins OPG, OPN, Runx2, and BMP2 were all up-regulated, followed by autophagy induction and apoptosis .

- Results : Bavachin dose-dependently reduced the level of intracellular calcium and the expression of calcification-related proteins OPG, OPN, Runx2 and BMP2, thus inhibiting cell apoptosis. In addition, bavachin increased LC3-II and beclin1 expression, along with intracellular LC3-II puncta formation .

Anti-Rotaviral Activity

- Scientific Field : Veterinary Sciences

- Application Summary : Bavachin isolated from Psoralea corylifolia L. (Fabaceae) has been found to exhibit anti-rotaviral activities against the bovine rotavirus G8P [7] and porcine rotavirus G5P [7] in vitro .

- Methods of Application : Two assay strategies were performed: (1) a virucidal assay to reduce viral infectivity by virus neutralization and (2) a post-treatment assay to assess viral replication suppression .

Muscle Atrophy Treatment in Type 2 Diabetes

- Scientific Field : Endocrinology

- Application Summary : Bavachin has been found to improve muscle atrophy by enhancing mitochondrial quality control in type 2 diabetic mice .

- Methods of Application : The effects of Bavachin were investigated on muscle atrophy in dexamethasone-treated mice and in db/db mice .

- Results : Bavachin enhanced muscle strength and muscle mass in dexamethasone-treated mice. In diabetic mice, it enhanced muscle strength and cross-sectional areas. Bavachin suppressed inflammatory cytokine expression levels by downregulating nuclear factor-κB phosphorylation. It decreased the muscle atrophic factor expression levels. It activated the AKT synthetic signaling pathway and induced a switch from fast-type glycolytic fibers (type 2B) to slow-type oxidative fibers (types I and 2A). It increased mitochondrial biogenesis and dynamic factor expression levels via the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. It also improved mitochondrial quality by upregulating the mitophagy factor expression levels .

Enhancing Antimicrobial Activity of Colistin

- Scientific Field : Microbiology

- Application Summary : Bavachin has been found to enhance the antimicrobial activity of colistin .

- Methods of Application : The effects of Bavachin were investigated on the antimicrobial activity of colistin .

- Results : The results showed that Bavachin was a potent adjuvant to enhance the antimicrobial activity of colistin .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

- Scientific Field : Hepatology

- Application Summary : Bavachin has been found to protect against diet-induced hepatic steatosis and obesity in mice .

- Methods of Application : The effects of Bavachin were investigated on obesity-associated NAFLD in vivo and in vitro .

- Results : Bavachin treatment significantly suppressed PA/OA or high glucose/high insulin-induced increases in the expression of fatty acid synthesis-related genes and the number and size of lipid droplets. Furthermore, bavachin treatment markedly elevated the phosphorylation levels of AKT and GSK-3, improving the insulin signaling activity in the cells. In HFD-induced obese mice, administration of bavachin efficiently attenuated the increases in body weight, liver weight, blood glucose, and liver and serum triglyceride contents. Moreover, bavachin administration significantly alleviated hepatic inflammation and ameliorated HFD-induced glucose intolerance and insulin resistance .

Potential Estrogen Supplement for Estrogen Replacement Therapy

- Scientific Field : Endocrinology

- Application Summary : Bavachin has been found to have a potential as an estrogen supplement for estrogen replacement therapy .

- Methods of Application : The effects of Bavachin were investigated on estrogen levels .

- Results : Bavachin has been reported to increase the transcriptional activity of PPARγ and insulin sensitivity during preadipocyte differentiation .

Safety And Hazards

Bavachin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes5.

Orientations Futures

Bavachin has been suggested as a potential drug for NAFLD therapy2. It has also been found to have potential estrogen supplement for estrogen replacement therapy3. Further research is needed to fully understand its therapeutic potential and safety profile.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.

Propriétés

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUREGNZECGNQS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bavachin | |

CAS RN |

19879-32-4 | |

| Record name | Bavachin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19879-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19879-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.